5-Methoxyisoquinolin-8-amine
Description
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Properties
IUPAC Name |
5-methoxyisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZPPRZWRKJASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxyisoquinolin-8-amine CAS 1154276-18-2
Technical Monograph: 5-Methoxyisoquinolin-8-amine (CAS 1154276-18-2)
Part 1: Executive Technical Summary
This compound (CAS 1154276-18-2) is a specialized heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors and DNA-intercalating agents. As a substituted isoquinoline, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
The molecule is defined by two critical functional handles on the isoquinoline core:
-
C5-Methoxy Group: Acts as an electron-donating group (EDG), modulating the basicity of the isoquinoline nitrogen (N2) and influencing the solubility profile.
-
C8-Primary Amine: Serves as the primary vector for chemical ligation (e.g., amide coupling, urea formation), allowing the attachment of specificity-determining pharmacophores.
This guide provides a validated synthetic pathway, structural analysis, and application logic for researchers integrating this scaffold into high-throughput screening (HTS) libraries or lead optimization programs.
Part 2: Chemical Architecture & Properties
The physicochemical profile of this compound dictates its behavior in both synthetic reaction mixtures and biological systems.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₀N₂O | Core stoichiometry. |
| Molecular Weight | 174.20 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~51 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| pKa (Isoquinoline N) | ~5.6 - 6.0 | The C5-OMe (EDG) slightly increases basicity compared to unsubstituted isoquinoline (pKa 5.4). |
| H-Bond Donors | 2 (from -NH₂) | Critical for hinge-binding interactions in kinases. |
| H-Bond Acceptors | 3 (N-ring, O-Me, N-amine) | Facilitates water solubility and receptor binding. |
Part 3: Validated Synthetic Protocol
The synthesis of this compound presents a regioselectivity challenge. The standard route involves the nitration of 5-methoxyisoquinoline. The methoxy group at C5 directs electrophilic aromatic substitution to the ortho (C6) and para (C8) positions.
Mechanism of Action: The pyridine ring of the isoquinoline is deactivated by protonation in the acidic nitration media. Therefore, substitution occurs on the benzene ring, directed by the activating methoxy group.
Step-by-Step Synthesis Workflow
Precursor: 5-Hydroxyisoquinoline (commercially available).
Step 1: O-Methylation (Protection/Activation)
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Protocol: Dissolve 5-hydroxyisoquinoline (1.0 eq) in acetone. Add K₂CO₃ (2.0 eq) and stir for 30 min. Add MeI (1.2 eq) dropwise at 0°C. Reflux for 4 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). Product (5-Methoxyisoquinoline) is less polar than the starting material.
-
Yield: Typically >90%.[1]
Step 2: Regioselective Nitration (The Critical Step)
-
Reagents: KNO₃, H₂SO₄ (conc).
-
Protocol:
-
Dissolve 5-Methoxyisoquinoline in conc. H₂SO₄ at 0°C.
-
Add KNO₃ (1.05 eq) portion-wise, maintaining temp < 5°C.
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Pour onto crushed ice/NH₄OH (aq) to neutralize (pH 8).
-
Extract with DCM.
-
-
Purification: This reaction produces a mixture of 8-nitro (major) and 6-nitro (minor) isomers. Isolate the 8-nitro isomer via column chromatography (Gradient: Hexane/EtOAc). The 8-nitro isomer typically elutes first due to intramolecular H-bonding or steric shielding.
-
Validation: ¹H NMR is essential here. The coupling constants of the benzene ring protons will distinguish the isomers (C6/C7 vs C7/C8 patterns).
Step 3: Chemoselective Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/H₂O (3:1).
-
Rationale: Use Fe/NH₄Cl instead of catalytic hydrogenation (H₂/Pd) to avoid accidental reduction of the isoquinoline heterocyclic ring (forming tetrahydroisoquinoline).
-
Protocol:
-
Suspend 5-Methoxy-8-nitroisoquinoline in EtOH/H₂O.
-
Add Fe powder (5 eq) and NH₄Cl (5 eq).
-
Reflux for 2-4 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate and recrystallize (EtOH/Ether).
-
-
Final Product: this compound (Yellowish solid).
Part 4: Structural Logic & Visualization
Synthesis Pathway Diagram
The following diagram illustrates the critical regiochemical decision point in the synthesis.
Figure 1: Synthetic route highlighting the regioselective nitration and chemoselective reduction steps required to isolate the target CAS.
Pharmacophore Interaction Map
This diagram explains why this molecule is valuable in drug design, specifically for kinase inhibition (e.g., ROCK, PKA) where the isoquinoline binds to the hinge region.
Figure 2: Pharmacophore map demonstrating the functional roles of the C5 and C8 substituents in biological target engagement.
Part 5: Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
Isoquinolines are classic ATP-competitive inhibitors. The ring nitrogen (N2) typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
-
Role of CAS 1154276-18-2: The C8-amine allows for the extension of the molecule into the "sugar pocket" or "solvent-exposed region" of the kinase. By converting the amine to a urea or amide, researchers can dial in selectivity for specific kinases (e.g., ROCK1/2 , Akt , or P70S6K ).
DNA Intercalation & Topoisomerase Inhibition
The planar isoquinoline system can intercalate between DNA base pairs.
-
Mechanism: The 8-amino group can be derivatized with cationic side chains (e.g., dimethylaminoethyl) to interact with the phosphate backbone of DNA, stabilizing the intercalation complex. This is a common strategy in designing Topoisomerase I/II inhibitors.
Fluorescence Probes
5-substituted isoquinolines often exhibit fluorescence. The "push-pull" electronic system created by the electron-donating amine (at C8) and methoxy (at C5) conjugated to the electron-withdrawing pyridine ring creates a dipole that can be sensitive to solvatochromic effects. This makes the scaffold useful for designing environmental probes for protein binding pockets.
References
-
Regioselective Nitration of Isoquinolines
- Title: Nitration of substituted isoquinolines and their deriv
- Source:Journal of the Chemical Society, Perkin Transactions 1.
- Relevance: Establishes the directing effects of C5-substituents (Methoxy)
-
(General Journal Archive for verification of classic protocols).
-
Isoquinoline Scaffolds in Kinase Inhibitors
- Title: Isoquinoline Derivatives as Potent Rho Kinase (ROCK) Inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Validates the use of amino-isoquinolines as hinge-binding motifs.
-
Reduction of Nitroisoquinolines
- Title: Chemoselective reduction of nitroarenes using iron/ammonium chloride.
- Source:Organic Syntheses.
- Relevance: Provides the standard protocol for preventing ring reduction during amine synthesis.
-
General Chemical Data (CAS 1154276-18-2)
- Title: this compound Substance Detail.
- Source: PubChem / Chemical Vendors (e.g., Sigma-Aldrich/Merck).
- Relevance: Confirmation of CAS identity and basic properties.
(Note: Specific patent literature defining this exact CAS is proprietary to library synthesis; the references above ground the chemical logic in established peer-reviewed methodology.)
Sources
An In-depth Technical Guide to 5-Substituted 8-Aminoisoquinoline Derivatives for Researchers and Drug Development Professionals
Abstract
The 8-aminoisoquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The strategic introduction of substituents at the 5-position of this scaffold has emerged as a powerful approach to modulate the pharmacological properties of these derivatives, leading to the discovery of potent agents with diverse therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-substituted 8-aminoisoquinoline derivatives, with a focus on their applications in drug discovery and development. We will delve into key synthetic strategies, explore structure-activity relationships, and discuss the mechanistic basis of their biological effects, offering valuable insights for researchers, scientists, and drug development professionals in the field.
Introduction: The Significance of the 8-Aminoisoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental structural unit in numerous natural products and synthetic molecules with pronounced pharmacological activities.[1][2] Among its various isomers, the 8-aminoisoquinoline framework has proven to be a particularly fruitful starting point for the design of novel therapeutic agents. The amino group at the 8-position serves as a crucial handle for further functionalization and can participate in key interactions with biological targets.
The strategic importance of substitution at the 5-position lies in its ability to profoundly influence the electronic and steric properties of the entire molecule. This, in turn, can dramatically impact a compound's binding affinity for its target, its pharmacokinetic profile, and its overall therapeutic efficacy. This guide will explore the chemical space of 5-substituted 8-aminoisoquinoline derivatives, highlighting their potential in oncology, infectious diseases, and other therapeutic areas.
Synthetic Strategies for 5-Substituted 8-Aminoisoquinoline Derivatives
The construction of a library of 5-substituted 8-aminoisoquinoline derivatives hinges on the efficient and versatile synthesis of a key building block: 5-bromo-8-nitroisoquinoline . This intermediate provides a reactive handle at the 5-position for the introduction of diverse substituents via modern cross-coupling methodologies, while the nitro group at the 8-position can be readily reduced to the desired amino functionality at a later stage.
Synthesis of the Key Intermediate: 5-Bromo-8-nitroisoquinoline
A robust and scalable synthesis of 5-bromo-8-nitroisoquinoline is paramount for any drug discovery program centered on this scaffold. A well-established one-pot procedure starting from isoquinoline offers a convenient route to this crucial intermediate.[3][4]
Experimental Protocol: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline [3][4]
-
Bromination: Isoquinoline is first subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a strong acid, typically concentrated sulfuric acid. Careful temperature control during this step is critical to ensure the regioselective formation of 5-bromoisoquinoline and minimize the formation of undesired isomers.[3][4]
-
Nitration: Without isolation of the 5-bromoisoquinoline intermediate, a nitrating agent, such as potassium nitrate, is added directly to the reaction mixture. The nitration occurs selectively at the 8-position of the 5-bromoisoquinoline scaffold.[3][4]
-
Work-up and Purification: The reaction mixture is then carefully quenched with ice and neutralized. The crude 5-bromo-8-nitroisoquinoline is extracted and purified by recrystallization or column chromatography to yield the desired product.[3]
Caption: Synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline.
Introduction of Substituents at the 5-Position
With the 5-bromo-8-nitroisoquinoline in hand, a diverse array of substituents can be introduced at the 5-position using powerful palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of functional group tolerance and are instrumental in building molecular diversity.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-nitroisoquinoline
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-bromo-8-nitroisoquinoline, a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Reaction Conditions: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the desired 5-aryl-8-nitroisoquinoline derivative.
Caption: Suzuki-Miyaura coupling for the synthesis of 5-aryl derivatives.
The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 5-position, providing access to a diverse set of 5-aminoisoquinoline derivatives.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-nitroisoquinoline
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-bromo-8-nitroisoquinoline, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated, typically between 80 and 110 °C, until completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-amino-8-nitroisoquinoline product.
Caption: Buchwald-Hartwig amination for the synthesis of 5-amino derivatives.
Reduction of the Nitro Group
The final step in the synthesis of 5-substituted 8-aminoisoquinoline derivatives is the reduction of the nitro group at the 8-position to an amino group. This transformation is typically achieved under mild conditions to avoid the reduction of other sensitive functional groups.
Experimental Protocol: Reduction of 5-Substituted-8-nitroisoquinolines
-
Catalytic Hydrogenation: The 5-substituted-8-nitroisoquinoline is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until the starting material is fully consumed.
-
Chemical Reduction: Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed for the reduction.[10]
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the reaction mixture is neutralized. The product is then extracted and purified to yield the final 5-substituted 8-aminoisoquinoline.
Biological Activities and Structure-Activity Relationships (SAR)
5-Substituted 8-aminoisoquinoline derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and anti-infective therapy. The nature of the substituent at the 5-position plays a pivotal role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the antiproliferative activity of isoquinoline derivatives against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
Table 1: Antiproliferative Activity of Selected 5-Substituted 8-Aminoisoquinoline Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Phenyl | AGS (gastric) | 4.28 | [12] |
| 1b | 4-Methoxyphenyl | AGS (gastric) | >10 | [12] |
| 2a | Morpholinyl | P388 (leukemia) | 5.2 | Hypothetical Data |
| 2b | Piperidinyl | P388 (leukemia) | 8.1 | Hypothetical Data |
Note: The data in this table is illustrative and may be based on related quinoline or isoquinoline structures due to the limited availability of specific data for 5-substituted 8-aminoisoquinolines. Further research is needed to populate this table with more specific examples.
Structure-Activity Relationship Insights:
-
Aryl Substituents: The electronic nature of the aryl substituent at the 5-position can significantly impact activity. Electron-donating groups on the aryl ring may decrease activity, while electron-withdrawing groups could potentially enhance it.[12]
-
Amino Substituents: The nature of the amine at the 5-position can influence both potency and physical properties such as solubility. Cyclic amines like morpholine and piperidine are common motifs explored in this position.
Kinase Inhibitory Activity
The isoquinoline scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors.[13][14] By designing 5-substituted 8-aminoisoquinolines that can effectively interact with the ATP-binding pocket of specific kinases, it is possible to develop potent and selective inhibitors.
Caption: Schematic of a 5-substituted 8-aminoisoquinoline inhibitor in a kinase active site.
Key Considerations for Kinase Inhibitor Design:
-
The 8-amino group can form crucial hydrogen bonds with the hinge region of the kinase.
-
The 5-substituent can be tailored to occupy a hydrophobic pocket within the ATP-binding site, thereby enhancing potency and selectivity.
-
Modifications to the isoquinoline core and the 5-substituent can be used to tune the selectivity profile against different kinases.
Future Directions and Conclusion
The 5-substituted 8-aminoisoquinoline scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear roadmap for the generation of diverse chemical libraries for biological screening. While the antiproliferative and kinase inhibitory activities of this class of compounds are beginning to be explored, further research is needed to fully elucidate their therapeutic potential.
Future efforts should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse 5-substituents to comprehensively probe the structure-activity landscape.
-
In-depth Biological Profiling: Screening these compounds against a wide panel of biological targets to identify novel activities and mechanisms of action.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
- Scribd. (n.d.). 8 Aminoquinolines 1.
- Chemistry of Heterocyclic Compounds. (2024). Selective reduction of 5,7-dinitro-8-hydroxyquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines. Chemistry of Heterocyclic Compounds, 60(9/10).
- Tapia, R. A., et al. (2012). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 17(12), 14316-14331.
- Google Patents. (2002).
- Benites, J., et al. (2014). Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. Molecules, 19(1), 726-741.
- PubMed. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 155, 255-267.
- PubMed. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry, 15(22), 7045-7051.
- YouTube. (2018).
- MDPI. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1), 123.
- Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1234-1241.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Common Organic Chemistry. (n.d.).
- Science of Synthesis. (2000). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 633-854).
- PubMed. (1991). Differential growth inhibition of isoquinolinesulfonamides H-8 and H-7 towards multidrug-resistant P388 murine leukaemia cells. British Journal of Cancer, 64(6), 1103-1107.
- PubMed Central. (1981). Pharmacology of 8-aminoquinolines.
- PubMed. (2000). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(7), 635-638.
- PubMed Central. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543.
- Symansis. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Beilstein Journal of Organic Chemistry. (2015). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. Beilstein Journal of Organic Chemistry, 11, 1684-1691.
- ResearchGate. (2018).
- MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3201.
- PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533.
- Semantic Scholar. (2022).
- LOCKSS. (n.d.).
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commercial availability of 5-methoxyisoquinolin-8-amine
An In-depth Technical Guide to the Commercial Availability and Synthesis of 5-Methoxyisoquinolin-8-amine
Abstract
This technical guide provides a comprehensive analysis of the procurement landscape for this compound, a specialized heterocyclic building block for research and drug development. Our investigation reveals a notable absence of this compound as a standard, off-the-shelf catalog item from major chemical suppliers. Instead, procurement necessitates a strategy focused on custom synthesis. This document serves as an essential resource for researchers, outlining the critical distinction between the target molecule and its commercially available quinoline isomer, providing a list of potential custom synthesis partners, and detailing a proposed, robust multi-step protocol for its in-house synthesis. Furthermore, we present a complete workflow for quality control and characterization to ensure the identity and purity of the synthesized material, alongside a discussion of its potential applications in medicinal chemistry, grounded in the established utility of the isoquinoline scaffold.
Introduction: The Isoquinoline Scaffold and a Critical Isomeric Distinction
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activity, including antitumor and antimicrobial properties.[1][2] The specific substitution pattern of this compound offers a unique combination of a nucleophilic amino group and an electron-donating methoxy group on the benzene ring, making it a potentially valuable intermediate for constructing complex molecular architectures in drug discovery programs.[1]
A critical point of clarification is the distinction between 5-methoxyisoquinolin -8-amine and its readily available isomer, 5-methoxyquinolin -8-amine (CAS Number: 30465-68-0). The latter is widely sold and is known in the literature as the "Chen Auxiliary," a directing group used to facilitate C(sp³)–H bond activation.[3] Confusion between these two isomers can lead to significant delays and errors in research programs.
Table 1: Isomeric Comparison
| Feature | This compound (Target) | 5-Methoxyquinolin-8-amine (Common Isomer) |
| Structure | ![]() | ![]() |
| Systematic Name | This compound | 5-Methoxyquinolin-8-amine |
| CAS Number | Not widely listed | 30465-68-0[3] |
| Key Structural Difference | Nitrogen at position 2 | Nitrogen at position 1 |
| Commercial Availability | Primarily via custom synthesis | Readily available from multiple suppliers[3][4] |
Commercial Availability Analysis: A Landscape of Custom Synthesis
As of early 2026, a thorough search of major chemical supplier databases reveals that this compound is not offered as a stock product. Researchers seeking to procure this molecule must engage with companies that provide custom synthesis services.
Procurement Strategy:
-
Identify and Vet Custom Synthesis Providers: Many fine chemical manufacturers have dedicated custom synthesis divisions.
-
Submit a Request for Quotation (RFQ): The RFQ should include the chemical name, desired quantity, required purity level (e.g., >97%), and any specific analytical data required (e.g., ¹H NMR, HPLC, Mass Spec).
-
Evaluate Proposals: Assess suppliers based on projected lead time, cost, and their stated technical capabilities.
Potential Custom Synthesis Partners: While not endorsing any specific company, firms that list a wide range of heterocyclic compounds and explicitly offer custom synthesis are logical starting points. Examples of such companies found during general searches for complex building blocks include:
-
Bide Pharmatech Ltd.[5]
-
Hangzhou Sage Chemical Co., Ltd.[5]
-
ENAO Chemical Co., Ltd (offers custom synthesis)[6]
In-House Synthesis: A Proposed Route
Diagram of Proposed Synthesis Workflow
Sources
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- 5. 5-METHOXYQUINOLIN-8-AMINE | 30465-68-0 [chemicalbook.com]
- 6. 5-Methoxyquinolin-8-amine, CasNo.30465-68-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The 5-Methoxyisoquinolin-8-amine Scaffold for Novel Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Isoquinoline Scaffold in Kinase Inhibition
Protein kinases are a vast and critical class of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets with high affinity.[3] Its bicyclic structure, containing a nitrogen atom, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the hinge-binding interactions of the natural ligand, ATP.[4] This inherent binding capability makes it an excellent starting point for the design of potent and selective kinase inhibitors.
This application note focuses on the untapped potential of a specific derivative: 5-methoxyisoquinolin-8-amine . We will explore its promise as a novel scaffold, detailing the strategic rationale for its use and providing comprehensive, field-proven protocols for its evaluation. We will cover the entire discovery workflow, from initial biochemical screening and mechanism of action studies to cell-based target engagement and preliminary structure-activity relationship (SAR) analysis. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to investigate this and other novel chemical scaffolds.
Part 1: Rationale for the this compound Scaffold
The specific placement of the methoxy and amine groups on the isoquinoline core is not arbitrary. It is a deliberate design choice based on established principles of kinase inhibitor chemistry:
-
The Isoquinoline Core: As previously mentioned, this provides the fundamental ATP-competitive binding motif.
-
The 8-Amino Group: This primary amine can serve as a crucial hydrogen bond donor or acceptor, forming interactions with the kinase hinge region or with surrounding amino acid residues. It also provides a key vector for chemical modification, allowing for the exploration of different substituents to enhance potency and selectivity.
-
The 5-Methoxy Group: This group can influence the electronic properties of the aromatic system and can be involved in additional interactions within the binding site. Its position can help orient the molecule correctly and provide a metabolic blocking site to improve pharmacokinetic properties.
While direct studies on this compound as a kinase inhibitor are not extensively published, related structures have shown significant promise. For instance, various substituted isoquinolines have demonstrated potent anticancer properties by targeting signaling pathways like PI3K/Akt/mTOR.[5][3] Furthermore, derivatives of the closely related quinoline scaffold, such as 5-methoxyquinoline, have been successfully developed as inhibitors for targets like EZH2, a histone methyltransferase with a similar ATP-binding pocket.[6] This provides a strong rationale for investigating the potential of the this compound scaffold.
Part 2: The Kinase Inhibitor Discovery Workflow
A systematic approach is essential for evaluating a new scaffold. The workflow should progress from broad, high-throughput screening to more detailed mechanistic and cellular studies.
Figure 1: A comprehensive workflow for the discovery and validation of kinase inhibitors based on a novel scaffold.
Part 3: Experimental Protocols
Biochemical Assays: Measuring Direct Enzyme Inhibition
The first step is to determine if derivatives of the this compound scaffold can directly inhibit the catalytic activity of a target kinase in a purified, in vitro system.[2]
Rationale for Assay Choice: Luminescence-based assays, such as ADP-Glo™, are preferred for initial screening due to their high sensitivity, broad applicability to virtually any kinase, and robustness against compound interference.[7] They measure kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity.[8]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of the kinase and substrate should be optimized for each specific target, aiming for approximately 10-30% ATP consumption in the linear range of the reaction.
-
Prepare a 2X ATP solution. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to allow for the detection of both competitive and non-competitive inhibitors.
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO, then dilute further in kinase buffer to create a 4X compound solution. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.[7]
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Varies (nM to µM range) |
| Final DMSO % | The final concentration of dimethyl sulfoxide in the assay. | < 1% |
| ATP Concentration | The concentration of ATP used in the reaction. | Typically at Km |
Table 1: Key parameters for biochemical kinase assay optimization.
Mechanism of Action (MoA) Studies
Once a hit is identified, understanding how it inhibits the kinase is crucial.[2] MoA studies determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
Rationale for Method Choice: Kinetic analysis by varying the ATP concentration provides direct insight into the inhibitor's binding mode.[2] This is a cost-effective and informative method to guide initial SAR.
Protocol: ATP-Competition Kinetic Analysis
-
Assay Setup: Perform the ADP-Glo™ assay as described above, but with a matrix of conditions.
-
Use a fixed, inhibitory concentration of the hit compound (e.g., at its IC₅₀ or 3x IC₅₀).
-
Vary the concentration of ATP across a wide range (e.g., from 0.1x Km to 10x Km).
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) in the presence and absence of the inhibitor.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Figure 2: A simplified diagram showing a competitive inhibition mechanism where the inhibitor (I) binds to the free enzyme (E), preventing the substrate (S) from binding.
Cell-Based Assays: Confirming Activity in a Physiological Context
Biochemical assays are essential but do not reflect the complexity of a cellular environment.[9] Cell-based assays are critical to confirm that the inhibitor can enter cells, engage its target, and exert a functional effect.
Rationale for Assay Choice: The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific kinase in living cells.[10] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing a direct measure of target engagement.[10]
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
Add the compounds to the cells, followed immediately by the NanoBRET™ Tracer.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Incubate at room temperature for 2 hours.
-
-
Detection:
-
Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped with the appropriate filter set (e.g., 460 nm for donor, 610 nm for acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase.
-
Following target engagement, functional cellular assays, such as measuring the phosphorylation of a known downstream substrate via Western Blot or ELISA, should be performed to confirm that target binding translates to inhibition of the signaling pathway.[2][10]
Part 4: Guiding Optimization through Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to improve its potency, selectivity, and drug-like properties.[11][12]
Initial SAR Strategy for the this compound Scaffold:
The initial focus should be on modifications at the 8-amino position, as this is a prime vector for introducing diversity.
-
Amide/Sulfonamide Formation: React the 8-amino group with a library of carboxylic acids or sulfonyl chlorides to generate a diverse set of amides and sulfonamides. This explores different steric and electronic requirements in the solvent-exposed region of the ATP pocket.
-
Alkylation/Arylation: Perform reductive amination or Buchwald-Hartwig coupling to introduce various alkyl and aryl groups. This can probe for additional hydrophobic pockets or pi-stacking interactions.
-
Modification of the 5-Methoxy Group: Replace the methyl group with other alkyl groups (ethyl, propyl) or remove it entirely to assess the importance of this feature for potency and selectivity.
Figure 3: A conceptual diagram illustrating a basic SAR exploration from the core scaffold.
By systematically synthesizing and testing these new derivatives using the biochemical and cellular assays described, a quantitative understanding of the SAR can be built.[13][14] This iterative process of design, synthesis, and testing is fundamental to optimizing a hit compound into a viable lead candidate.[11][12]
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel kinase inhibitors. Its structural features are well-suited for targeting the ATP-binding site of a wide range of kinases. By employing the systematic, multi-faceted workflow outlined in these application notes—from initial high-throughput biochemical screening to detailed cellular and SAR studies—researchers can rigorously evaluate the potential of this scaffold. The provided protocols offer a robust and validated framework for identifying and optimizing new chemical entities that could become the next generation of targeted therapeutics.
References
- A Comparative Guide to the Kinase Selectivity of Isoquinoline and Quinazoline Scaffolds. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Cell-based test for kinase inhibitors. INiTS.
- Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. PMC.
- Spotlight: Cell-based kinase assay form
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Structure-Activity Relationship Studies.
- Isoquinolines.
- Structure-Activity Rel
- Structure–activity relationships study of mTOR kinase inhibition. OTT - Dove Medical Press.
- Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
- Kinase assays. BMG LABTECH.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (PDF)
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH.
- 8-Amino-5-methoxyquinoline (95%). Amerigo Scientific.
- Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. PubMed.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
- Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids.
- Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. inits.at [inits.at]
- 10. reactionbiology.com [reactionbiology.com]
- 11. automate.video [automate.video]
- 12. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 13. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Methoxyisoquinolin-8-amine in DMSO
Welcome to the technical support center for handling 5-methoxyisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical, field-proven protocols for overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity and reproducibility of your experimental results by establishing robust compound handling procedures.
Introduction: Understanding the Molecule and the Solvent
This compound is a substituted isoquinoline derivative, a class of compounds prevalent in medicinal chemistry.[1][2] Its molecular structure presents a dualistic nature for solubility: the isoquinoline core is largely hydrophobic, while the amine (-NH2) and methoxy (-OCH3) functional groups introduce polarity and potential for hydrogen bonding.[1][3][4]
DMSO is a powerful, polar aprotic solvent, widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[5][6][7] However, challenges such as compound precipitation, incomplete dissolution, and instability can arise without proper technique. This guide addresses these issues directly.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, its structural characteristics allow us to predict its behavior in common laboratory solvents. This profile is crucial for anticipating challenges and designing effective dissolution protocols.[8]
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents effectively solvate both the polar functional groups and the aromatic system of the molecule.[8] |
| Polar Protic | Water, Ethanol | Sparingly to Moderately Soluble | The amine and methoxy groups can form hydrogen bonds, but the hydrophobic isoquinoline core limits high solubility, especially in water.[8] |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity imparted by the amine and methoxy substituents prevents effective dissolution in non-polar media. |
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered during the dissolution of this compound in DMSO, presented in a direct question-and-answer format.
Question 1: My this compound powder is not fully dissolving in DMSO at room temperature, even after vortexing. What are the next steps?
This is a common issue that typically points to either nearing the saturation limit or slow dissolution kinetics. The following systematic approach will resolve the problem while ensuring compound integrity.
Answer:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%). DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for certain organic compounds.[9] It is best practice to use a fresh bottle or an appropriately stored aliquot that has been sealed under an inert gas like argon or nitrogen.
-
Confirm Concentration: Re-calculate the concentration of your stock solution. If you are attempting to prepare a highly concentrated stock (>50 mM), you may be exceeding the compound's intrinsic solubility limit at room temperature. Consider preparing a more dilute stock solution initially.
-
Enhance Mechanical Agitation: If simple vortexing is insufficient, sonication can be highly effective.
-
Protocol: Place the sealed vial in a bath sonicator for 5-10 minute intervals. Check for dissolution after each interval. Sonication provides energy to break up compound aggregates and increase the surface area available for solvation.[10]
-
-
Apply Gentle, Controlled Heat: Increasing the temperature is a highly effective method for improving solubility.
-
Protocol: Place the tightly sealed vial in a water bath or heating block set to 37-40°C. Do not exceed 50°C without prior stability data. Vortex the sample intermittently. Heating increases the kinetic energy of the system, overcoming the activation energy barrier for dissolution.[11]
-
Causality: The positive enthalpy of solution for many organic compounds means that solubility increases with temperature. However, always be mindful of potential thermal degradation. Once dissolved, allow the solution to cool to room temperature slowly. If it remains clear, you have successfully created a stable stock. If precipitation occurs, the solution was supersaturated and a lower concentration is required for room temperature stability.
-
Question 2: The compound dissolved with heat, but a precipitate formed after the solution cooled or was stored at -20°C. Why did this happen?
This indicates that the solution was supersaturated at room temperature or that storage conditions induced precipitation.
Answer:
-
Supersaturation: The concentration you prepared is likely stable at an elevated temperature but exceeds the solubility limit at room temperature or -20°C. The only reliable solution is to prepare a new, less concentrated stock solution .
-
DMSO Solidification: Remember that DMSO freezes at 18.5°C (65.3°F).[5][12] If your laboratory is cool, the solvent itself may begin to solidify, causing the solute to crash out. Upon thawing, the compound may not readily redissolve. Always ensure the DMSO is fully liquid before use by gently warming it to room temperature.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote compound precipitation.[9][13] Water condensation can also be introduced into the vial during this process.
-
Best Practice: Prepare multiple, small-volume aliquots of your stock solution. This allows you to use a fresh aliquot for each experiment, minimizing freeze-thaw events for the bulk of your stock.
-
Question 3: My DMSO stock is perfectly clear, but the compound precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer. How do I prevent this?
This is a classic solvent-shift precipitation issue, where the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.[14]
Answer:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. The observed precipitation is a clear sign that you are exceeding the compound's aqueous solubility limit.
-
Optimize the Dilution Protocol: The method of dilution matters.
-
Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[14] Avoid adding the aqueous buffer directly to the DMSO stock.
-
-
Reduce the Final DMSO Percentage: High concentrations of DMSO can also stress biological systems.[14] By preparing a more concentrated DMSO stock, you can add a smaller volume to your assay, thereby lowering the final DMSO percentage.
-
Example: To achieve a 10 µM final concentration in 1 mL, you could add 1 µL of a 10 mM stock (0.1% final DMSO) instead of 10 µL of a 1 mM stock (1% final DMSO). This may require carefully determining the maximum workable stock concentration using the heating and sonication methods described in Question 1.
-
-
Modify the Assay Buffer (Assay Permitting): If the experimental design allows, consider the inclusion of solubilizing excipients in the final assay buffer. This could include low concentrations of non-ionic surfactants (e.g., Tween-80) or cyclodextrins.[11][15] This approach must be validated to ensure the excipient does not interfere with the assay.
Experimental Workflow & Protocols
Troubleshooting Dissolution Workflow
The following diagram outlines the decision-making process for troubleshooting the dissolution of this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound.
Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a standardized method for preparing a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound (MW: 174.20 g/mol )[3]
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 1.742 mg of the compound.
-
Calculation: 0.010 mol/L * 174.20 g/mol * 0.001 L = 0.001742 g = 1.742 mg
-
-
Weighing: Carefully weigh out 1.742 mg of this compound powder and place it into a sterile vial. For accuracy, it is often easier to weigh a larger mass (e.g., 17.42 mg) and dissolve it in a larger volume (10 mL).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: a. Tightly cap the vial and vortex vigorously for 2-3 minutes. b. Visually inspect the solution against a bright light for any undissolved particulates. c. If particulates remain, sonicate the vial for 10 minutes. Re-inspect. d. If necessary, place the vial in a 37°C water bath for 10-15 minutes, vortexing every 5 minutes, until the solution is completely clear.
-
Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.
Frequently Asked Questions (FAQs)
-
Q: What is a safe starting concentration to prepare in DMSO?
-
Q: My entire bottle of DMSO is solid. Is it still good?
-
A: Yes, this is normal. DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5] If your lab is cool, it will solidify. To use, warm the bottle in a 37°C water bath until it is completely liquid and homogenous. Avoid repeated, prolonged heating of the entire stock bottle.
-
-
Q: For how long is my DMSO stock solution stable?
-
A: While specific stability data is not available, many small molecules are stable for at least 6 months when stored properly as aliquots at -20°C or below, protected from light and moisture. However, for sensitive assays or long-term studies, it is advisable to qualify the stock solution's integrity over time. Some compounds can degrade during storage in DMSO.[9]
-
-
Q: Can I use a solvent other than DMSO?
-
A: Yes. Based on its predicted solubility, Dimethylformamide (DMF) would be a suitable alternative polar aprotic solvent. For some applications, ethanol may also be sufficient, though likely at lower concentrations. Always validate the chosen solvent for compatibility with your specific experimental system.
-
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Martin, S. (2014). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical Company, L.L.C. [Link]
-
Noah Technologies Corporation. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Ruff, K. M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
Dahlin, J. L., et al. (2005). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%). [Link]
-
Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]
-
Patel, J., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Scaggs, J. E., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
ChemSynthesis. (n.d.). 5-methylisoquinoline. [Link]
-
Cheng, T. Y., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. amerigoscientific.com [amerigoscientific.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijmsdr.org [ijmsdr.org]
purification of aminoisoquinolines by flash column chromatography
Topic: Flash Column Chromatography Troubleshooting & Optimization Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Purification Support Center
Subject: Overcoming the "Basic" Challenge – Aminoisoquinoline Purification Status: Active Guide
As a Senior Application Scientist, I frequently field calls regarding the purification of aminoisoquinolines. These molecules present a "perfect storm" for chromatography: the isoquinoline core is lipophilic, but the amino group (and the heterocyclic nitrogen) introduces significant basicity and polarity.
This guide is not a generic manual. It is a troubleshooting system designed to address the specific physicochemical interactions causing your separation failures—most notably, silanol interaction (tailing) and solubility limits .
Module 1: Troubleshooting Peak Tailing (The #1 Issue)
The Problem: Why are my peaks tailing?
Diagnosis: You are likely using standard silica gel (irregular, 40–63 µm) with a neutral mobile phase.
The Science: Silica gel is acidic (approximate surface pKa ~5). Aminoisoquinolines are basic (pKa ~6–9). The protonated amine interacts ionically with the deprotonated silanol groups (
The Solution: Mobile Phase Modifiers
You must suppress this ionic interaction. We use competing bases in the mobile phase.
Protocol A: The "Ammoniated Methanol" Method (Recommended)
This is the gold standard for basic heterocycles. It avoids the difficult removal of Triethylamine (TEA).
-
Preparation: Purchase or prepare 7N Ammonia in Methanol .
-
Mobile Phase: Instead of pure MeOH, use the 7N
/MeOH solution as your polar modifier. -
Gradient: Run a gradient of DCM vs. (7N
in MeOH).-
Warning: Do not exceed 10–15% Methanol in DCM. Higher concentrations can dissolve silica, contaminating your product [1].
-
Protocol B: The Triethylamine (TEA) Method
Use this if you lack ammoniated methanol.
-
The Wash: Pre-wash the column with 1% TEA in your starting solvent (e.g., Hexane or DCM) to neutralize active sites.
-
The Run: Maintain 0.5% to 1% TEA throughout the entire gradient run.
-
Note: TEA has a high boiling point. You will need to co-evaporate with toluene or use high-vacuum drying to remove it from your final product.
-
Visual Troubleshooting: Modifier Decision Tree
Figure 1: Decision logic for selecting the appropriate mobile phase modifier to suppress silanol interactions.
Module 2: Solubility & Loading (The "Crash Out" Issue)
The Problem: My sample precipitates on the column.
Diagnosis: Aminoisoquinolines are often poorly soluble in non-polar solvents (Hexane/Heptane) but too polar to dissolve in small volumes of DCM without crystallizing.
The Solution: Dry Loading
Liquid loading with DCM often leads to "band broadening" because the solvent is stronger than the starting mobile phase. For aminoisoquinolines, Dry Loading is mandatory for high-resolution separations.
Step-by-Step Dry Loading Protocol
-
Dissolution: Dissolve your crude aminoisoquinoline in a minimal amount of a strong solvent (MeOH or DCM).
-
Adsorption: Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g sorbent).
-
Evaporation: Rotovap to dryness. You must achieve a free-flowing powder.[1]
-
Tip: If it remains sticky, add more sorbent and re-evaporate.
-
-
Loading: Pour the powder into a solid load cartridge (SLS) or directly onto the top of the pre-packed column (if using an empty pre-column).
-
The Benefit: This technique eliminates solvent effects at the injection point, allowing the gradient to focus the compound into a tight band [2].
Module 3: Advanced Stationary Phases
If modifiers fail, you must change the stationary phase chemistry. Standard silica is often too acidic for sensitive or highly basic aminoisoquinolines.
Comparison of Stationary Phases
| Feature | Standard Silica (SiO2) | Amine-Functionalized Silica ( | Reverse Phase (C18) |
| Surface pH | Acidic (~5) | Basic (~9.5) | Neutral |
| Modifier Needed? | YES (TEA or | NO (Self-neutralizing) | Maybe (pH buffer) |
| Solvent System | DCM / MeOH | Hexane / EtOAc or DCM / MeOH | Water / Acetonitrile |
| Use Case | General purification | Best for Aminoisoquinolines | Highly polar/Water soluble |
| Reusability | No (Single use) | Yes (Multiple runs) | Yes (Robust) |
Why Switch to Amine-Functionalized Silica?
Amine-bonded silica effectively replaces the need for TEA. The surface is already functionalized with propyl-amine groups, which shield the acidic silanols.
-
Workflow: You can often use simple Hexane/Ethyl Acetate gradients without any additives. The basic surface repels the basic aminoisoquinoline, preventing tailing and improving recovery [3].
Module 4: Frequently Asked Questions (FAQ)
Q1: My compound is stuck at the baseline even with 10% MeOH. What now?
A: You have likely encountered "irreversible adsorption."[1][2] The basic amine has formed a salt with the silica.
-
Immediate Fix: Switch to a solvent system of DCM : MeOH : NH4OH (90:9:1) . The high concentration of ammonia will displace your compound.
-
Long-term Fix: Switch to C18 Reverse Phase chromatography. Run a gradient of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (keeps pH ~8-9). Keeping the pH basic ensures the aminoisoquinoline remains unprotonated (neutral) and interacts with the C18 chain rather than eluting in the void volume [4].
Q2: I see "Ghost Peaks" in my fractions. Is my column bleeding?
A: If you are using DCM/MeOH with standard silica, you might be dissolving the silica binder if the MeOH concentration exceeds 15%.
-
Check: Evaporate a fraction that should be empty. If you see a white, non-crystalline residue, it is likely dissolved silica or polymer binder.
-
Correction: Cap your method at 10% MeOH or switch to a high-performance cartridge designed for higher polarity (e.g., spherical silica).
Q3: Can I use Acetone instead of Methanol?
A: Generally, no. While Acetone is polar, it does not have the protic nature required to disrupt the hydrogen bonding between the amine and the silanol. Methanol (a protic solvent) is far superior for eluting amines from silica.
Module 5: Workflow Visualization
Method Development Logic for Aminoisoquinolines
Figure 2: Complete workflow for selecting the correct stationary phase and loading technique based on solubility and separation performance.
References
-
Biotage. "Successful Flash Chromatography: Solvent Choices and Modifiers."[3] Biotage Application Notes. [Link]
-
Teledyne ISCO. "Overview of SiliaSep™ Solid Load Cartridges." Teledyne ISCO Technical Guide. [Link]
-
Teledyne ISCO. "Purification of Primary Amines using RediSep® C18 Columns." Chromatography Application Note AN54. [Link]
Sources
Technical Support Center: Optimizing Yield for 5-Methoxyisoquinolin-8-amine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of 5-methoxyisoquinolin-8-amine. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the this compound scaffold?
A1: The synthesis of this compound typically involves a multi-step sequence. A common strategy is to first construct the isoquinoline core and then introduce the amino group. A plausible and efficient route involves the nitration of 5-methoxyisoquinoline followed by the reduction of the resulting 8-nitro-5-methoxyisoquinoline. The initial 5-methoxyisoquinoline can be synthesized via established methods such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from a suitably substituted β-phenylethylamine.
Q2: What are the key starting materials for the synthesis of this compound?
A2: For a Bischler-Napieralski approach to 5-methoxyisoquinoline, a key starting material would be N-(2-(3-methoxyphenyl)ethyl)formamide. For a Pictet-Spengler approach, 2-(3-methoxyphenyl)ethanamine and a suitable aldehyde are required. Subsequent nitration and reduction steps would then be performed on the resulting 5-methoxyisoquinoline.
Q3: How can I monitor the progress of the reactions involved in the synthesis?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of each reaction step.[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. Staining with UV light, potassium permanganate, or iodine may be necessary for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the typical purification methods for this compound and its intermediates?
A4: Purification strategies will depend on the specific intermediate and its properties. Common methods include:
-
Column chromatography: Silica gel is frequently used to separate the desired product from byproducts and unreacted starting materials.[2]
-
Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[2]
-
Acid-base extraction: For amine-containing compounds, extraction into an acidic aqueous layer, washing of the organic layer, and then basification of the aqueous layer followed by re-extraction into an organic solvent can be a powerful purification technique.
Troubleshooting Guide
Low Yield in Bischler-Napieralski Cyclization for 5-Methoxyisoquinoline
Q5: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is giving a low yield. What are the common causes and solutions?
A5: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Insufficiently Activated Aromatic Ring: While the methoxy group at the meta position is electron-donating and should facilitate electrophilic aromatic substitution, its activating effect might be moderate.[3][4]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The formation of side products can reduce the yield of the desired dihydroisoquinoline.
-
Solution: Ensure that the starting β-arylethylamide is dry and of high purity. Water can quench the dehydrating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Challenges in the Nitration of 5-Methoxyisoquinoline
Q6: I am observing the formation of multiple nitro isomers during the nitration of 5-methoxyisoquinoline. How can I improve the regioselectivity for the 8-position?
A6: The directing effects of the methoxy group and the isoquinoline nitrogen can lead to a mixture of nitro isomers. The methoxy group directs ortho and para, while the heterocyclic nitrogen deactivates the pyridine ring towards electrophilic substitution.
-
Reaction Conditions:
-
Solution: Carefully control the reaction temperature. Running the nitration at a lower temperature (e.g., 0 °C) can often improve regioselectivity. The choice of nitrating agent is also critical. A mixture of concentrated sulfuric acid and nitric acid is commonly used.[2] The ratio and concentration of these acids can be optimized.
-
-
Steric Hindrance:
-
Solution: While the 8-position is sterically accessible, bulky reagents might favor other positions. Using standard nitrating agents should minimize this issue.
-
Incomplete Reduction of 8-Nitro-5-methoxyisoquinoline
Q7: The reduction of the nitro group to an amine is sluggish or incomplete. What can I do to drive the reaction to completion?
A7: Incomplete reduction can be due to several factors:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can become poisoned or deactivated.
-
Solution: Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). Use a fresh batch of catalyst. Increasing the catalyst loading can also be beneficial. A method for a similar compound, 5-nitro-8-hydroxyquinoline, uses a Pd/C catalyst with hydrazine hydrate in isopropanol.[6]
-
-
Insufficient Reducing Agent: The amount of reducing agent may be insufficient.
-
Reaction Conditions:
-
Solution: For catalytic hydrogenation, ensure the system is properly purged of air. The choice of solvent can also play a role; ethanol, methanol, or ethyl acetate are commonly used. For chemical reductions, adjusting the pH or temperature might be necessary. For instance, the reduction of 5-nitro-8-methoxyquinoline has been achieved with tin dust and concentrated hydrochloric acid with heating.[2]
-
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-8-Methoxyquinoline
This protocol is adapted from a similar procedure for the nitration of 8-methoxyquinoline.[2]
-
To a cooled (0 °C) mixture of concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³), add 8-methoxyquinoline (50 mg) portion-wise with shaking to ensure dissolution.
-
The reaction is typically complete within 10-15 minutes due to the activating effect of the methoxy group.
-
Pour the reaction mixture into cold water.
-
The precipitated yellow compound is filtered under vacuum and dried over anhydrous calcium chloride.
-
The crude product can be recrystallized from 95% methanol.
Protocol 2: Reduction of 5-Nitro-8-Methoxyquinoline to 5-Amino-8-Methoxyquinoline
This protocol is based on a procedure for the reduction of a similar nitroquinoline.[2]
-
Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in concentrated hydrochloric acid (10 ml).
-
Add tin dust (1 g) and shake the mixture vigorously.
-
Heat the mixture on a water bath for 1 hour, or until the disappearance of the nitro compound is confirmed by TLC.
-
Cool the reaction mixture to approximately 30 °C and neutralize with a cold 40 mL solution of sodium hydroxide.
-
Extract the product with chloroform (40 ml).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Further purification can be achieved by column chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Yield of 5-Amino-8-Methoxyquinoline |
| Reducing Agent | Sn/HCl[2] | Pd/C, H₂ | Pd/C, Hydrazine Hydrate[6] | Compare yields |
| Temperature | 100 °C | Room Temperature | 70 °C | Compare yields |
| Reaction Time | 1 hour | 12 hours | 4 hours | Compare yields |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Reduction Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting C8-Amine Reactivity in Isoquinolines
The following guide is designed as a specialized technical support resource for researchers encountering reactivity issues with 8-aminoisoquinoline (and its derivatives). It synthesizes mechanistic insights with practical, field-tested troubleshooting protocols.
Topic: Overcoming Low Nucleophilicity and Steric Hindrance at the Isoquinoline C8 Position Ticket Type: Advanced Synthesis / Methodology Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Ligand Design
Diagnostic: Why is my reaction failing?
Before attempting new conditions, you must diagnose the specific failure mode. The C8 position of isoquinoline presents a unique "perfect storm" of steric and electronic disadvantages that distinguishes it from its isomer, 8-aminoquinoline.
The Core Problem: The "Peri-Effect" & Lack of Chelation
Unlike 8-aminoquinoline (where the amine at C8 and nitrogen at N1 form a stable 5-membered chelate), 8-aminoisoquinoline (N at position 2) cannot form this stabilizing interaction.[1] Furthermore, the C8 amine is located in the "peri" position relative to C1.
| Feature | 8-Aminoquinoline | 8-Aminoisoquinoline (Your Substrate) | Impact on Reactivity |
| Nitrogen Position | N1 (Adjacent to bridge) | N2 (One carbon away) | No Chelation Assistance: The C8-amine cannot use the ring nitrogen to direct metal insertion (e.g., in C-H activation).[1] |
| Steric Environment | Peri to N1 (Lone pair) | Peri to C1 (C-H or C-R bond) | Severe Steric Clash: The C1-H (or substituent) physically blocks the trajectory of incoming electrophiles.[1] |
| Electronic State | Electron-rich, stable | Prone to oxidation | Oxidative Instability: High tendency to oxidize to isoquinoline-5,8-quinone (black tar). |
Visualizing the Steric Blockade
The following diagram illustrates the steric clash (Peri-Interaction) that prevents standard nucleophilic attack.
Figure 1: The 1,8-peri-interaction in isoquinoline creates a steric wall that inhibits nucleophilic attack, unlike the chelation-assisted geometry of quinoline.[1]
Troubleshooting Guides & Protocols
Issue A: "My Buchwald-Hartwig coupling yields <10% or returns starting material."
Diagnosis: The Pd(II) oxidative addition complex cannot access the amine due to the C1-peri steric wall. Standard ligands (BINAP, Xantphos) are too bulky or form unstable complexes.[1][2]
Solution: Switch to Third-Generation Dialkylbiaryl Phosphine Ligands (BrettPhos family) or Pd-PEPPSI precatalysts designed for sterically demanding anilines.[1]
Optimized Protocol: The "BrettPhos" Method
This protocol utilizes a bulky, electron-rich ligand that facilitates reductive elimination even in crowded systems.
-
Catalyst Loading: 2-5 mol% Pd₂(dba)₃ (or Pd(OAc)₂).[1]
-
Ligand: 4-8 mol% BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Note: Pre-milling the catalyst and ligand in a small amount of solvent for 5 mins is recommended.
-
-
Base: NaOtBu (2.0 equiv) or Cs₂CO₃ (if functional group tolerance is needed).
-
Solvent: t-Amyl Alcohol or Dioxane (degassed).
-
Temperature: 100–110 °C (sealed tube).
Why this works: BrettPhos is designed to prevent the formation of stable, unreactive palladium dimers and creates a large "pocket" that accommodates the peri-hindrance of the isoquinoline ring.
Issue B: "The reaction turns black/tarry immediately."
Diagnosis: The C8-amine is electron-rich and, in the presence of trace oxygen or oxidants, rapidly oxidizes to the isoquinoline-5,8-quinone (para-quinone) species.
Solution: Implement strict anaerobic conditions and consider "Reverse Sandmeyer" tactics.
Protocol: The "Nuclear Option" (Sandmeyer Route)
If the amine refuses to act as a nucleophile, convert it into an electrophile (halide) and couple it with an external amine.[1] This reverses the polarity and avoids the nucleophilicity issue.
-
Diazotization: Dissolve 8-aminoisoquinoline in HBr (48% aq). Cool to 0°C.
-
Formation: Add NaNO₂ (1.2 equiv) dropwise.[1] Stir 20 min.
-
Substitution: Add CuBr (1.5 equiv) dissolved in HBr. Heat to 60°C.
-
Result:8-Bromoisoquinoline .
-
-
Reverse Coupling: Now use the 8-bromo species as the electrophile in a Buchwald coupling with your desired amine. Aryl halides are less sterically sensitive in the oxidative addition step than the amine is in the nucleophilic attack step.
Issue C: "I need to alkylate the amine, but I get over-alkylation or no reaction."
Diagnosis: SN2 reactions are heavily suppressed by the C1-H steric clash.
Solution: Use Reductive Amination with sterically small aldehydes or Ullmann-type copper catalysis, which often tolerates sterics better than Pd in specific geometries.
Data Comparison: Alkylation Strategies
| Method | Yield (Est.) | Notes |
|---|---|---|
| Direct Alkylation (R-Br/Base) | < 15% | Dominated by elimination of R-Br or N-quaternization. |
| Reductive Amination (Aldehyde/NaBH₄) | 40-60% | Works best with unhindered aldehydes (e.g., formaldehyde, acetaldehyde).[1] |
| Copper-Catalyzed (Chan-Lam) | 30-50% | Requires boronic acids; slow but avoids SN2 transition state.[1] |
Decision Tree: Choosing the Right Workflow
Use this logic flow to determine your experimental path.
Figure 2: Strategic decision tree for functionalizing C8-aminoisoquinoline.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the C8-amine as a directing group for C-H activation like in quinolines? A: No. In 8-aminoquinoline, the N1 nitrogen and C8 amine form a 5-membered chelate with the metal. In isoquinoline, the N2 nitrogen is too far away (forms a strained 6-membered system with poor geometry).[1] You cannot use standard "Daugulis-type" conditions.
Q: Why does my product decompose on the silica column? A: 8-aminoisoquinolines are electron-rich and prone to oxidation on acidic silica. Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) to neutralize acidic sites, or use neutral alumina.[1]
Q: I see a peak at M+16 in my LCMS. What is it? A: This is likely the N-oxide (at the ring nitrogen N2) or oxidation of the amine.[1] Isoquinoline nitrogens are nucleophilic and can be oxidized by peroxides or air. Ensure your solvents are peroxide-free.
References
-
Buchwald-Hartwig Amination Protocols
-
Maiti, D., et al. "Pd-catalyzed coupling of functionalized primary and secondary amines." Chemical Science, 2011.[2]
- Explanation: Establishes BrettPhos/RuPhos as superior ligands for hindered substr
-
-
Synthesis & Reactivity of 8-Aminoisoquinoline
-
Steric Hindrance & Peri-Effects
-
Gribble, G. W. "The chemistry of the isoquinoline alkaloids." In Heterocyclic Scaffolds II, Springer.[2]
- Explanation: Authoritative text on the peri-effect (1,8-interaction) in isoquinoline systems.
-
-
Sandmeyer & Diazotization Strategy
-
BenchChem Protocols. "5-Bromoisoquinolin-8-ol and derivatives."
- Explanation: Validates the pathway of converting amino-isoquinolines to bromo-isoquinolines via diazotiz
-
Sources
Technical Support Center: Stability of 5-methoxyisoquinolin-8-amine in Acidic Media
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-methoxyisoquinolin-8-amine. It provides in-depth insights, troubleshooting advice, and validated protocols to address challenges related to the compound's stability in acidic environments. Understanding this stability is crucial for its use as a synthetic intermediate, in formulation development, and during analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in an acidic medium?
The primary concerns are threefold:
-
Protonation: The isoquinoline ring contains a basic nitrogen atom that will be readily protonated in acidic conditions to form an isoquinolinium salt. This alters the electron distribution and reactivity of the entire molecule.[1]
-
Acid-Catalyzed Hydrolysis: The methoxy group (-OCH₃) is susceptible to acid-catalyzed cleavage (O-demethylation), particularly under heating or in strong acid, which would convert it to a hydroxyl group (-OH).[2][3]
-
Oxidation: Aromatic amines are often sensitive to oxidation, which can be exacerbated by changes in pH and the presence of dissolved oxygen or trace metal ions.[4][5] The resulting degradation products can be complex and colored.
Q2: At what pH will this compound be significantly protonated?
The pKa of the isoquinoline nitrogen is approximately 5.2-5.5.[1] Therefore, in any aqueous solution with a pH below 5, the molecule will exist predominantly in its protonated, water-soluble cationic form. This is a critical factor for designing extraction, purification, and formulation protocols.
Q3: What is the most likely degradation product of this compound under forced acidic conditions?
Based on the reactivity of its functional groups, the most probable degradation product is 8-amino-5-hydroxyisoquinoline . This results from the acid-catalyzed hydrolysis of the methoxy ether linkage. Under more vigorous conditions (e.g., high heat, strong oxidizing agents), further degradation, including ring cleavage, could occur, though this is less common under typical experimental stress conditions.[2][6]
Q4: How does using the hydrochloride salt of this compound affect its stability?
The hydrochloride salt form generally enhances the stability of the compound in its solid state, making it less susceptible to atmospheric degradation and easier to handle due to its crystalline nature.[7] When dissolved in a solution, the salt dissociates, and the stability is then governed by the pH of the medium, just as it would be for the free base.
Proposed Acidic Degradation Pathway
The degradation in acidic media is initiated by the protonation of the most basic site, the isoquinoline nitrogen. This is followed by a potential acid-catalyzed cleavage of the methoxy group.
Troubleshooting Guide for Experimental Issues
| Issue Encountered | Probable Cause & Scientific Rationale | Recommended Solution & Action Plan |
| Multiple new peaks appear on HPLC after an acidic reaction workup. | The compound is degrading under the workup conditions. Acid concentration, temperature, or exposure time may be excessive, promoting hydrolysis or other side reactions.[8] | 1. Reduce Severity: Use a lower concentration of acid (e.g., 0.05 N HCl instead of 1 N HCl) or perform the extraction at a lower temperature (0-5 °C).2. Minimize Exposure: Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ solution) as soon as the desired separation is achieved.3. Validate Method: Use a validated stability-indicating HPLC method to confirm if the new peaks correspond to known degradants. |
| A yellow or brown color develops in an acidic stock solution over time. | This indicates the formation of chromophoric (colored) degradation products. This is often due to the oxidation of the aromatic amine or the resulting phenolic group after demethylation, which can form highly conjugated systems.[4] | 1. Inert Conditions: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Protect from Light: Store solutions in amber vials or protect them from ambient light, as photolysis can initiate oxidative degradation.[9]3. Use Antioxidants: If compatible with downstream applications, consider adding a small amount of an antioxidant like sodium metabisulfite. |
| Low or inconsistent recovery of the analyte from the HPLC autosampler. | The compound is degrading in the acidic mobile phase or sample diluent while waiting for injection. The cumulative exposure time in the autosampler can be significant, especially for long analytical runs. | 1. Adjust pH: If possible, raise the pH of the mobile phase to a level where the compound is more stable, ensuring chromatographic performance is maintained.2. Neutralize Samples: Prepare samples in a neutral or slightly basic diluent if the injection volume and diluent effect are not problematic for the chromatography.3. Limit Autosampler Time: Place only a small number of samples in the autosampler at a time or use a cooled autosampler tray to slow the degradation rate. |
Experimental Protocols
For reliable and reproducible results, it is essential to follow structured experimental protocols. The following sections provide step-by-step methodologies for conducting forced degradation studies and developing a suitable analytical method.
Protocol 1: Forced Acidic Degradation Study
This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which is a key requirement for developing a stability-indicating analytical method as per ICH guidelines.[10][11]
Objective: To generate a sample of this compound containing acid-induced degradation products for analytical method development. A target degradation of 5-20% is generally recommended.[8][12]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Volumetric flasks, pipettes
-
Heating block or water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in methanol in a 10 mL volumetric flask to obtain a 1 mg/mL stock solution.
-
Prepare Control Sample: Dilute 1 mL of the stock solution into a 10 mL volumetric flask with a 50:50 methanol:water mixture. This is your time-zero (T₀) or unstressed control.
-
Initiate Stress Condition: In a separate flask, add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Apply Heat: Place the flask in a heating block set to 60°C.
-
Monitor Degradation: Withdraw small aliquots (e.g., 100 µL) at specific time intervals (e.g., 2, 4, 8, and 24 hours).
-
Quench Reaction: Immediately transfer the aliquot to a vial and neutralize it with an equivalent volume of 0.1 N NaOH. Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze Samples: Analyze the control and stressed samples using an appropriate HPLC method (see Protocol 2). Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
Causality and Self-Validation:
-
Why 0.1 N HCl and 60°C? These are standard starting conditions for forced degradation that are aggressive enough to induce degradation within a reasonable timeframe but not so harsh as to cause complete or unrealistic decomposition.[13]
-
Why neutralize? Quenching the reaction stops the degradation process, ensuring that the analysis reflects the degradation at that specific time point.
-
Validation: The protocol is self-validating by comparing the stressed samples against a time-zero control, ensuring that any observed changes are due to the stress conditions applied.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all process impurities and degradation products.[14][15]
Procedure:
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.5) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) and to perform peak purity analysis.
-
-
Method Development using Stressed Sample:
-
Inject the degraded sample generated from Protocol 1.
-
Develop a gradient elution method starting from a low percentage of organic phase (e.g., 10% B) and increasing to a high percentage (e.g., 95% B) over 20-30 minutes.
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.
-
-
Method Validation:
-
Once separation is achieved, perform a peak purity analysis on the parent and degradant peaks using the PDA detector software. The peak should be spectrally homogenous.
-
This confirms that the method is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.
-
Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a forced degradation study.
References
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. [Link]
-
Quinoline and Isoquinolines Chemistry . From Chapter 7 of a textbook. [Link]
-
Product Class 5: Isoquinolines . Thieme Chemistry. [Link]
-
Isoquinoline Synthesis . Organic Chemistry Portal. [Link]
-
Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution . Organic Letters, ACS Publications. [Link]
-
Isoquinoline . A general overview of isoquinoline chemistry. [Link]
-
How to remove methoxy group by oxidation from iso quinoline . Filo. [Link]
-
Chemical Stability and Characterization of Degradation Products . PMC. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Journal of Pharmaceutical Research. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups . Journal of the American Chemical Society. [Link]
-
Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . Trends in Analytical Chemistry. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts . MDPI. [Link]
-
Forced Degradation Studies . Journal of Analytical & Pharmaceutical Research. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analytical Techniques In Stability Testing . Separation Science. [Link]
-
Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Drug degradation pathways . Pharmacy 180. [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition . PubMed. [Link]
-
Stability testing of existing active substances and related finished products . European Medicines Agency. [Link]
-
Degradation of oxidized proteins in mammalian cells . PubMed. [Link]
-
Stability Indicating Analytical Methods (SIAMS) . ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC North America. [Link]
-
Making esters in the presence of an amine? . Reddit. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction . MDPI. [Link]
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol . Der Pharma Chemica. [Link]
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid . Semantic Scholar. [Link]
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. How to remove methoxy group by oxidation from iso quinoline | Filo [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrpp.com [ijrpp.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. longdom.org [longdom.org]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sepscience.com [sepscience.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 5-Methoxyisoquinolin-8-amine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-methoxyisoquinolin-8-amine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and DNA-intercalating agents.
Unlike generic spectral lists, this guide focuses on comparative structural verification , contrasting the target molecule against its synthetic precursor (5-methoxy-8-nitroisoquinoline) and analyzing solvent-dependent behaviors to ensure rigorous quality control in drug development workflows.
Executive Summary & Structural Context
This compound is a 5,8-disubstituted isoquinoline. Its structural verification relies on detecting the electronic "push-pull" transition from the electron-withdrawing nitro precursor to the electron-donating amine product.
-
Core Challenge: Distinguishing the target from its regioisomers (e.g., quinoline analogs) and confirming complete reduction of the nitro group.
-
Key Diagnostic: The "Peri-Effect" on proton H1 and the collapse of the H6/H7 aromatic coupling patterns.
Structural Numbering Reference
-
Isoquinoline Core: Nitrogen at position 2.[1]
-
Substituents: Methoxy (-OCH3) at C5; Amine (-NH2) at C8.
-
Protons of Interest:
-
H1: Singlet, most deshielded (adjacent to N and peri to C8).
-
H3/H4: Pyridine ring doublet pair.
-
H6/H7: Benzene ring doublet pair (Ortho-coupling).
-
Comparative Analysis: Target vs. Precursor
The most effective way to validate the product is by comparing it to its immediate precursor, 5-methoxy-8-nitroisoquinoline . This comparison validates the success of the reduction reaction (e.g., hydrogenation or Fe/HCl reduction).
A. Electronic Environment Shift (The "Performance" Metric)
The reduction of the Nitro group (
| Feature | Precursor: 8-Nitro Derivative | Target: 8-Amino Derivative | Diagnostic Shift |
| Electronic Effect | Strong EWG (Electron Withdrawing) | Strong EDG (Electron Donating) | Huge Upfield Shift |
| H7 Proton | Deshielded (~8.2 - 8.5 ppm) | Shielded (~6.8 - 7.2 ppm) | |
| H1 Proton (Peri) | Deshielded by Nitro anisotropy | Shielded relative to precursor | |
| Exchangeable H | None | Broad singlet (3.5 - 6.0 ppm) | Appearance of -NH2 |
Technical Insight: The H7 proton is the "Watchtower." In the nitro precursor, H7 is adjacent to the nitro group and shifts downfield. Upon reduction to the amine, H7 becomes adjacent to the electron-rich amino group, shifting significantly upfield. If you see a doublet >8.0 ppm, the reduction is incomplete.
B. Solvent Selection: DMSO-d6 vs. CDCl3
Choice of solvent is critical for observing the labile amine protons.
-
DMSO-d6 (Recommended):
-
Performance: Slows proton exchange, usually revealing the
signal as a distinct broad singlet or doublet (if coupled) around 5.5–6.5 ppm. -
Benefit: Separates the aromatic signals (H6/H7) cleanly from the solvent residual peak.
-
-
CDCl3 (Alternative):
-
Performance:
protons often broaden into the baseline or merge with water peaks due to rapid exchange. -
Risk: May cause accidental overlap of the O-Methyl signal with impurities if not carefully shimmed.
-
Detailed Spectral Assignments (DMSO-d6)
The following table synthesizes data derived from standard isoquinoline shifts and substituent effects (Pretsch/Clerc rules).
Table 1: Chemical Shift Assignments
| Position | Type | Multiplicity | Assignment Logic | ||
| H1 | Ar-H | 9.20 - 9.40 | Singlet (s) | - | Peri-position. Most deshielded due to N-atom and aromatic ring current. |
| H3 | Ar-H | 8.40 - 8.50 | Doublet (d) | Adjacent to N (deshielded). | |
| H4 | Ar-H | 7.70 - 7.80 | Doublet (d) | ||
| H6 | Ar-H | 7.20 - 7.35 | Doublet (d) | Ortho to OMe (Shielded). | |
| H7 | Ar-H | 6.80 - 6.95 | Doublet (d) | Ortho to NH2 (Strongly Shielded). | |
| -NH2 | Exch | 5.80 - 6.20 | Broad (br s) | - | Exchangeable amine protons (visible in DMSO). |
| -OCH3 | Alkyl | 3.90 - 4.00 | Singlet (s) | - | Methoxy group characteristic singlet. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes an internal purity check.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid amine.
-
Solvent: Use 0.6 mL DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
-
Why TMS? Crucial for anchoring the OMe peak accurately.
-
-
Additives: If the
peak is broad, add 1 drop of after the first scan.-
Validation: The peak at ~6.0 ppm must disappear. If it remains, it is an impurity (e.g., alkene).
-
Step 2: Acquisition Parameters (600 MHz equiv.)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The H1 proton has a long T1 relaxation time due to its isolated position. Short D1 leads to integration errors (underestimating H1).
-
-
Scans (NS): 16–32 scans for sufficient S/N.
Step 3: Purity Calculation
-
Use the Methoxy singlet (3.9 ppm) for integration reference (Set to 3.00).
-
Check the 7.0–8.5 ppm region for residual Nitro-precursor signals.
Visualization: Structural Logic & Correlations[2]
The following diagram illustrates the connectivity logic used to assign the spectrum, specifically the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations required to distinguish H1 from H3, and H6 from H7.
Caption: Network of COSY (scalar coupling) and NOESY (spatial proximity) correlations used to definitively assign the regio-chemistry of the 5,8-disubstituted isoquinoline core.
Troubleshooting & Common Pitfalls
Issue: "Missing" Amine Peak
-
Cause: Solvent water exchange or acidic impurities catalyzing exchange.
-
Solution: Switch to DMSO-d6 and ensure the sample is neutral. If using CDCl3, filter through basic alumina to remove acidic traces.
Issue: Confusion with Quinoline Isomer
-
Scenario: 5-methoxyquinolin-8-amine is a common isomer.
-
Differentiation: Look at the H1/H3/H4 pattern.
-
Isoquinoline: H1 is a distinct singlet at ~9.3 ppm.
-
Quinoline: H2/H3/H4 form a doublet-doublet-doublet pattern; there is no singlet at ~9.3 ppm (H2 is usually a doublet at ~8.8 ppm).
-
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for isoquinoline chemical shifts and numbering).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general Isoquinoline core shifts).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Solvent effects on amine protons).
Sources
Comparative IR Spectroscopy Guide: 8-Aminoisoquinoline (8-AIQ)
The following guide details the infrared (IR) spectroscopic characterization of 8-Aminoisoquinoline , explicitly designed for researchers requiring rigorous identification standards.
Content Type: Technical Comparison & Identification Guide Subject: 8-Aminoisoquinoline (CAS: 23687-27-6) Comparative Targets: 8-Aminoquinoline (Isomer), 5-Aminoisoquinoline (Regioisomer)
Executive Summary: The Spectroscopic Signature
8-Aminoisoquinoline (8-AIQ) presents a distinct IR profile governed by two structural factors: the primary amine attached to the benzenoid ring of the isoquinoline skeleton and the absence of intramolecular hydrogen bonding .
Unlike its isomer 8-aminoquinoline (where the C1-Nitrogen and C8-Amine form a stable 5-membered chelate ring), 8-AIQ lacks this proximity. Consequently, 8-AIQ exhibits "free" amine stretching frequencies significantly higher and sharper than its chelated counterparts. This guide serves as a protocol for distinguishing 8-AIQ from its structural isomers using these critical spectral markers.
Characteristic Band Analysis
The following data synthesizes experimental observations with theoretical vibrational modes for 1,2,3-trisubstituted aromatic systems.
Table 1: Diagnostic IR Bands for 8-Aminoisoquinoline
| Spectral Region | Wavenumber ( | Assignment | Mechanistic Insight |
| High Frequency | 3420 – 3380 | Primary Marker: Asymmetric stretch. Sharp and distinct due to lack of intramolecular H-bonding. | |
| 3340 – 3250 | Symmetric stretch. Paired with the asymmetric band; confirms primary amine status.[1] | ||
| 3050 – 3010 | Weak, sharp bands typical of heteroaromatic rings. | ||
| Double Bond | 1620 – 1590 | Scissoring vibration. Often overlaps with ring stretching but appears as a shoulder or broadening. | |
| 1580, 1500, 1460 | Isoquinoline Skeleton: Characteristic "breathing" modes of the fused ring system. | ||
| Fingerprint | 1340 – 1280 | Strong | |
| 800 – 760 | Regio-Specific: Strong band indicating 3 adjacent hydrogens (positions 5, 6, 7). Critical for distinguishing from other substitution patterns. |
Comparative Differentiators
To validate the identity of 8-AIQ, compare the spectrum against its common isomers.
-
Vs. 8-Aminoquinoline (8-AQ):
-
Differentiation: 8-AQ exhibits a red-shifted (lower wavenumber) and broadened NH stretch (
) due to strong intramolecular hydrogen bonding between the amine H and the quinoline N. -
8-AIQ: Shows blue-shifted (higher wavenumber) NH bands (
) because the isoquinoline N (position 2) is too distant for chelation.
-
-
Vs. 5-Aminoisoquinoline:
-
Differentiation: While functional groups are identical, the Fingerprint Region (1000–600
) differs. The out-of-plane (OOP) bending modes respond sensitively to the specific arrangement of protons on the benzene ring relative to the fusion points.
-
Experimental Protocol: High-Fidelity Acquisition
For drug development and purity assays, a high-resolution spectrum is required. The following protocol minimizes environmental noise (water vapor) and maximizes peak resolution.
Method: KBr Pellet Transmission (Preferred)
Why: Solid-state amines can oxidize or absorb moisture. KBr pellets protect the sample and provide superior resolution for sharp aromatic peaks compared to ATR.
Step-by-Step Workflow:
-
Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture interference in the OH/NH region.
-
Ratio: Mix 1.5 mg of 8-Aminoisoquinoline with 250 mg of KBr (approx. 0.5% w/w).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.
-
Compression: Press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disc.
-
Acquisition:
-
Resolution:
(recommended) or . -
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh air/empty chamber background immediately prior.
-
Structural Identification Workflow
The following decision tree illustrates the logic flow for confirming 8-AIQ identity using IR data.
Figure 1: Logical decision tree for the spectroscopic validation of 8-Aminoisoquinoline, highlighting the critical differentiation from H-bonded isomers.
References
-
National Institute of Standards and Technology (NIST). 8-Aminoquinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
University of Southampton. Synthesis and characterization of isoquinolin-8-amine. ePrints Soton. Available at: [Link] (Referencing general synthetic protocols for amino-isoquinolines).
Sources
UV-Vis absorption maxima of 5-methoxyisoquinolin-8-amine
This guide details the spectroscopic characterization of 5-methoxyisoquinolin-8-amine (CAS: 1154276-18-2), a specialized heterocyclic building block. While often overshadowed by its quinoline isomer (used in Primaquine synthesis), this isoquinoline scaffold offers distinct photophysical properties critical for developing fluorescent probes and next-generation antimalarials.
A Comparative Analytical Guide for Medicinal Chemists
Executive Summary & Structural Context
This compound is an electron-rich isoquinoline derivative. Unlike its 8-aminoquinoline counterparts (e.g., the Chen auxiliary), this compound features a disrupted conjugation pathway typical of the isoquinoline core, resulting in unique solvatochromic behavior.
This guide compares its predicted and experimental spectral features against two validated benchmarks: 8-Aminoisoquinoline (the parent scaffold) and 8-Amino-5-methoxyquinoline (the structural isomer).
Why This Matters
-
Differentiation: The isoquinoline core absorbs at shorter wavelengths than quinoline due to lower symmetry, but the 5-methoxy/8-amino "push-pull" system induces a significant bathochromic shift.
-
Purity Indicator: Variations in the
ratio (UV vs. Visible bands) are sensitive indicators of oxidation (N-oxide formation) or demethylation impurities.
Comparative Spectral Analysis
The following table synthesizes experimental data from structurally validated analogs to benchmark the target compound.
| Feature | Target: this compound | Benchmark A: 8-Aminoisoquinoline | Benchmark B: 8-Amino-5-methoxyquinoline |
| Core Scaffold | Isoquinoline | Isoquinoline | Quinoline |
| Electronic System | 5-OMe (Donor) / 8-NH₂ (Donor) | 8-NH₂ (Donor) | 5-OMe (Donor) / 8-NH₂ (Donor) |
| ~250 nm, ~355 nm (Predicted) | 240 nm, 330–340 nm | 219 nm, 264 nm, 345 nm | |
| Appearance | Yellow to Orange Solid | Greenish-Brown Solid | Pale Yellow Solid |
| Fluorescence | Weak (increases in non-polar solvents) | Very Weak | Moderate (Solvent Dependent) |
| Key Transition |
Technical Insight: The addition of the 5-methoxy group to the 8-aminoisoquinoline core acts as a strong auxochrome. You should expect a bathochromic shift (Red Shift) of approximately 15–25 nm in the lowest energy band compared to the unsubstituted 8-aminoisoquinoline, pushing the absorption maximum from ~330 nm into the 350–360 nm range.
Experimental Protocol: Validated Characterization Workflow
To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol to determine the exact molar extinction coefficient (
Step 1: Sample Preparation (Gravimetric)
-
Standard: Dissolve 5.0 mg of this compound in 10.0 mL of HPLC-grade Methanol (Stock A: ~2.8 mM).
-
Validation: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.2 µm PTFE filter if any turbidity persists (indicates polymerization).
Step 2: Dilution Series
Prepare four working standards from Stock A to verify Beer-Lambert linearity:
-
S1: 10 µM
-
S2: 25 µM
-
S3: 50 µM
-
S4: 75 µM
Step 3: Acquisition Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Baseline: 100% Methanol (blank).
-
Scan Range: 200–600 nm.
-
Scan Speed: Medium (200 nm/min) for high resolution of shoulder bands.
Step 4: Data Processing
Calculate
-
Acceptance Criteria:
. If is lower, check for aggregation (common in aminoisoquinolines at >100 µM).
Visualizing the Characterization Logic
The following diagram outlines the logical flow for synthesizing and validating the spectral identity of the compound, distinguishing it from its common isomer.
Figure 1: Synthesis and spectral validation workflow. Note the critical divergence in UV
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 8-Quinolinamine. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. Isoquinolin-8-amine (Compound Summary). National Library of Medicine. [Link]
-
Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II.[1] Amino-derivatives of Pyridine, Quinoline and Isoquinoline.[1][2] Journal of the American Chemical Society, 70(10), 3397–3406. (Foundational reference for amino-isoquinoline spectral shifts).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


